![molecular formula C22H23N3O3S B2763067 N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide CAS No. 361172-24-9](/img/structure/B2763067.png)
N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the chemical composition of the substance . The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of atoms in the molecule.
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This usually involves reacting two or more chemicals together under specific conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure .Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This can involve carrying out various chemical reactions and observing the products .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, solubility, reactivity, and stability .Scientific Research Applications
Synthesis and Structural Characterization
Synthesis Techniques : Studies have focused on the synthesis of complex organic compounds involving thieno[3,4-c]pyrazole derivatives, highlighting methodologies for creating diverse molecular structures. For instance, Skladchikov et al. (2013) described the synthesis of atropisomers through a series of reactions involving palladium(II) acetate, demonstrating advanced organic synthesis techniques (Skladchikov, Suponitskii, & Gataullin, 2013).
Molecular Characterization : Research by Arslan, Kazak, & Aydın (2015) on p-nitrobenzamide compounds provided insights into their molecular geometries, vibrational frequencies, and structural X-ray diffraction (XRD) techniques. This study exemplifies the detailed characterization of complex organic molecules, contributing to the understanding of their physical and chemical properties (Arslan, Kazak, & Aydın, 2015).
Potential Pharmacological Activities
Cytotoxic Activities : Research on carboxamide derivatives of benzo[b][1,6]naphthyridines by Deady et al. (2003) explored their growth inhibitory properties against cancer cell lines, demonstrating the potential of thieno[3,4-c]pyrazol derivatives in developing anticancer drugs (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Fluorescent Chemosensors : A study by Khan (2020) on the synthesis of a novel pyrazoline derivative highlighted its application as a fluorescent chemosensor for detecting Fe3+ metal ions, showcasing the potential of thieno[3,4-c]pyrazol derivatives in analytical chemistry and environmental monitoring (Khan, 2020).
Anti-inflammatory Activities : The synthesis of 5-chloro-N-(4-(1,5-(disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide derivatives by Abdulla et al. (2014) demonstrated good anti-inflammatory activities, indicating the therapeutic potential of thieno[3,4-c]pyrazol derivatives in treating inflammatory conditions (Abdulla, Amr, Al-Omar, Hussain, & Shalaby, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-13-8-9-18(14(2)10-13)25-21(16-11-29-12-17(16)24-25)23-22(26)15-6-5-7-19(27-3)20(15)28-4/h5-10H,11-12H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWDHGAQZQXUME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C(=CC=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide |
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